molecular formula C23H23N5O4S B2658877 3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide CAS No. 1043868-13-8

3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide

Número de catálogo: B2658877
Número CAS: 1043868-13-8
Peso molecular: 465.53
Clave InChI: BYGRJULBODAYFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide” is a synthetic derivative featuring a fused imidazo[1,2-c]quinazolinone core. This heterocyclic scaffold is substituted at position 5 with a carbamoylmethyl sulfanyl group (-S-CH2-CONH2) and at position 2 with a propanamide chain terminating in a 4-methoxybenzyl group. Its synthesis likely involves multi-step protocols, including cyclocondensation, sulfanyl group introduction, and amide coupling, as inferred from analogous procedures in the literature .

Propiedades

IUPAC Name

3-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-32-15-8-6-14(7-9-15)12-25-20(30)11-10-18-22(31)28-21(26-18)16-4-2-3-5-17(16)27-23(28)33-13-19(24)29/h2-9,18H,10-13H2,1H3,(H2,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGRJULBODAYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide is a member of the imidazoquinazoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₃₁H₃₁N₅O₆S
  • Molecular Weight : 601.7 g/mol
  • CAS Number : 1219391-06-6

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been studied for its potential as an enzyme inhibitor, particularly against α-glucosidase, which is significant for managing type 2 diabetes mellitus (T2DM). The inhibition of this enzyme can reduce glucose absorption in the intestines, thereby lowering blood sugar levels.

Enzyme Inhibition

Research indicates that derivatives of imidazoquinazolines exhibit potent inhibitory activity against α-glucosidase. For instance, related compounds have shown IC₅₀ values ranging from 12.44 μM to 308.33 μM, significantly more potent than the standard drug acarbose (IC₅₀ = 750 μM) . This suggests that the compound may hold promise as an anti-diabetic agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of imidazoquinazolines on various cancer cell lines. For example, certain derivatives demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 and HCT-116. The most active compounds exhibited IC₅₀ values in the micromolar range . This highlights the potential use of these compounds in cancer therapy.

Case Studies and Research Findings

  • Study on α-Glucosidase Inhibition :
    • A series of substituted imidazoquinazolines were synthesized and tested for their α-glucosidase inhibitory activities.
    • Results indicated that compounds with electron-donating groups (e.g., methoxy groups) showed enhanced inhibitory potency compared to those with electron-withdrawing groups .
  • Cytotoxicity Assessment :
    • A panel of novel thiazoloquinazolines was tested against multiple human cancer cell lines.
    • Some compounds displayed considerable cytotoxicity without affecting normal cells, suggesting a selective action that could be beneficial in therapeutic applications .

Data Tables

Compound NameIC₅₀ (μM)Target
Acarbose750α-glucosidase
Compound 11j12.44α-glucosidase
Compound II1 - 3Various cancer cell lines

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Imidazo[1,2-c]quinazolinone 5-(carbamoylmethyl sulfanyl), N-(4-methoxybenzyl)propanamide ~500 (estimated) High polarity due to carbamoyl and methoxy groups; potential for hydrogen bonding.
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide () 1,3,4-Oxadiazole 5-(thiazole-methyl), N-phenylpropanamide ~420 (estimated) Enhanced π-π stacking from aryl groups; possible antimicrobial activity.
N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propenamide (8) () Propenamide Pyrrole and isoxazole sulfamoyl groups 463.51 Moderate anticancer activity (68.6% yield); lipophilic due to methyl groups.
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) () Cyanoethanamide 4-methoxyphenyl hydrazine, sulfamoylphenyl 357.38 High yield (95%); strong hydrogen-bonding capacity from sulfamoyl and cyano groups.
N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide () Imidazo[1,2-c]quinazolinone 5-(trifluoromethylphenyl carbamoylmethyl sulfanyl), N-cyclohexylpropanamide ~600 (estimated) Increased lipophilicity from CF3 and cyclohexyl groups; potential CNS penetration.

Functional Implications

  • Bioactivity : While the target compound’s biological data are unreported, structural analogues exhibit anticancer () and antimicrobial () properties. The carbamoylmethyl sulfanyl group may enhance solubility and target binding compared to simpler sulfanyl derivatives .
  • Conversely, the carbamoylmethyl group introduces polarity, balancing logP values .

Computational and Spectroscopic Data

  • IR/NMR Trends : The target compound’s IR would show peaks for C=O (1660–1680 cm⁻¹), NH (3200–3350 cm⁻¹), and S-C (650–700 cm⁻¹), aligning with and .
  • Mass Spectrometry : Expected molecular ion peaks (e.g., ~500 m/z) would differ from ’s 357.38 m/z due to the larger imidazoquinazoline core .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.